

An In-depth Technical Guide to (6-Ethoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B151893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(6-Ethoxypyridin-3-yl)boronic acid**, a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

(6-Ethoxypyridin-3-yl)boronic acid is a white to off-white crystalline solid.[\[1\]](#) It is an important building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

Property	Value	Reference
CAS Number	612845-44-0	[1] [2] [3] [4]
Molecular Formula	C7H10BNO3	[1] [2]
Molecular Weight	166.97 g/mol	[2] [3]
Appearance	White to off-white powder	[1]
Melting Point	102-104 °C	
Purity	≥98%	[1] [2]
Moisture Content	≤0.50%	[1]
Impurity	≤1%	[1]
Storage	2-8°C, under inert gas	[2]

Spectroscopic and Analytical Data

While specific spectra for **(6-Ethoxypyridin-3-yl)boronic acid** are not widely published in publicly accessible databases, the following are expected characteristic peaks based on its structure and data from analogous compounds.

- ¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The ethoxy group protons would appear as a quartet (CH_2) and a triplet (CH_3) in the upfield region. The $\text{B}(\text{OH})_2$ protons are often broad and may exchange with solvent.
- ¹³C NMR: Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the boron atom may show a broader signal. The ethoxy carbons will be in the upfield region.
- ¹¹B NMR: A single, broad peak characteristic of a trigonal boronic acid is expected, typically in the range of δ 27-33 ppm.
- IR Spectroscopy: Characteristic peaks would include O-H stretching from the boronic acid group (broad, \sim 3200-3500 cm^{-1}), B-O stretching (\sim 1350 cm^{-1}), and C-O stretching of the ethoxy group.

- Mass Spectrometry (ESI-MS): The parent ion $[M+H]^+$ would be expected at m/z 168.08. Dehydration to form the boroxine (trimeric anhydride) is a common phenomenon for boronic acids in the mass spectrometer.

Experimental Protocols

Synthesis of (6-Ethoxypyridin-3-yl)boronic Acid

A common method for the synthesis of **(6-Ethoxypyridin-3-yl)boronic acid** is via a directed ortho-metallation of 2-ethoxypyridine followed by borylation.

Materials:

- 2-Ethoxypyridine
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate ($MgSO_4$)
- Argon or Nitrogen gas

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous THF.
- Starting Material Addition: 2-Ethoxypyridine is added to the THF.
- Cooling: The solution is cooled to $-78^{\circ}C$ using a dry ice/acetone bath.

- **Lithiation:** n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
- **Borylation:** Triisopropyl borate is added dropwise at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.
- **Quenching and Extraction:** The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is separated and extracted with diethyl ether.
- **Drying and Concentration:** The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude solid is purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexanes) to afford pure **(6-Ethoxypyridin-3-yl)boronic acid**.

Suzuki-Miyaura Cross-Coupling

(6-Ethoxypyridin-3-yl)boronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol.

Materials:

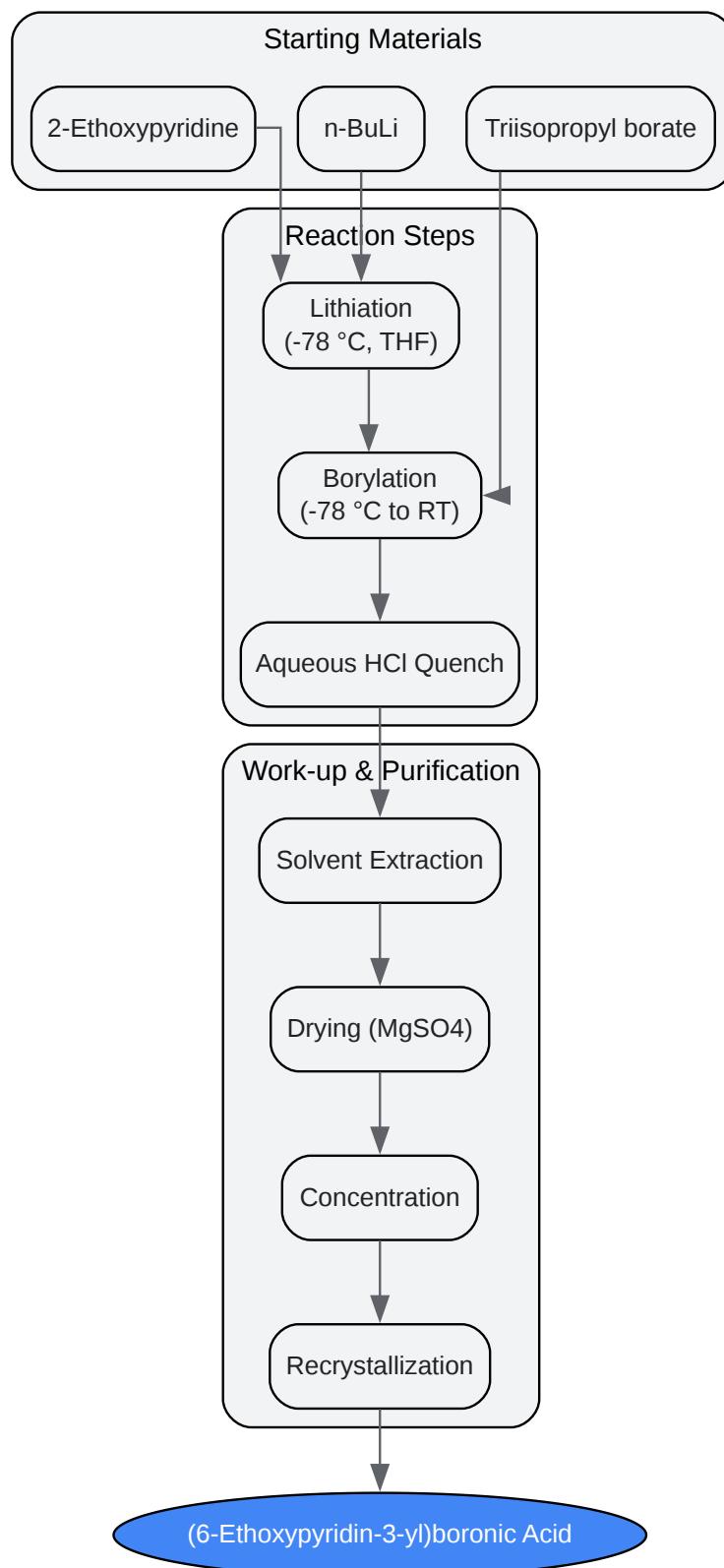
- **(6-Ethoxypyridin-3-yl)boronic acid**
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
- Argon or Nitrogen gas

Procedure:

- Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), **(6-Ethoxypyridin-3-yl)boronic acid** (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
- Solvent Addition: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Degassed solvent is then added.
- Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

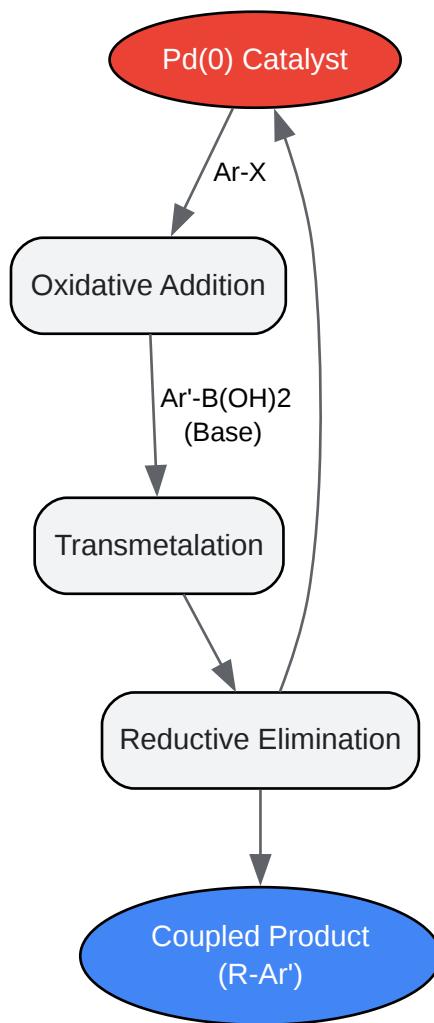
Visualizations

Experimental Workflow: Synthesis of **(6-Ethoxypyridin-3-yl)boronic Acid**

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(6-Ethoxypyridin-3-yl)boronic acid**.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

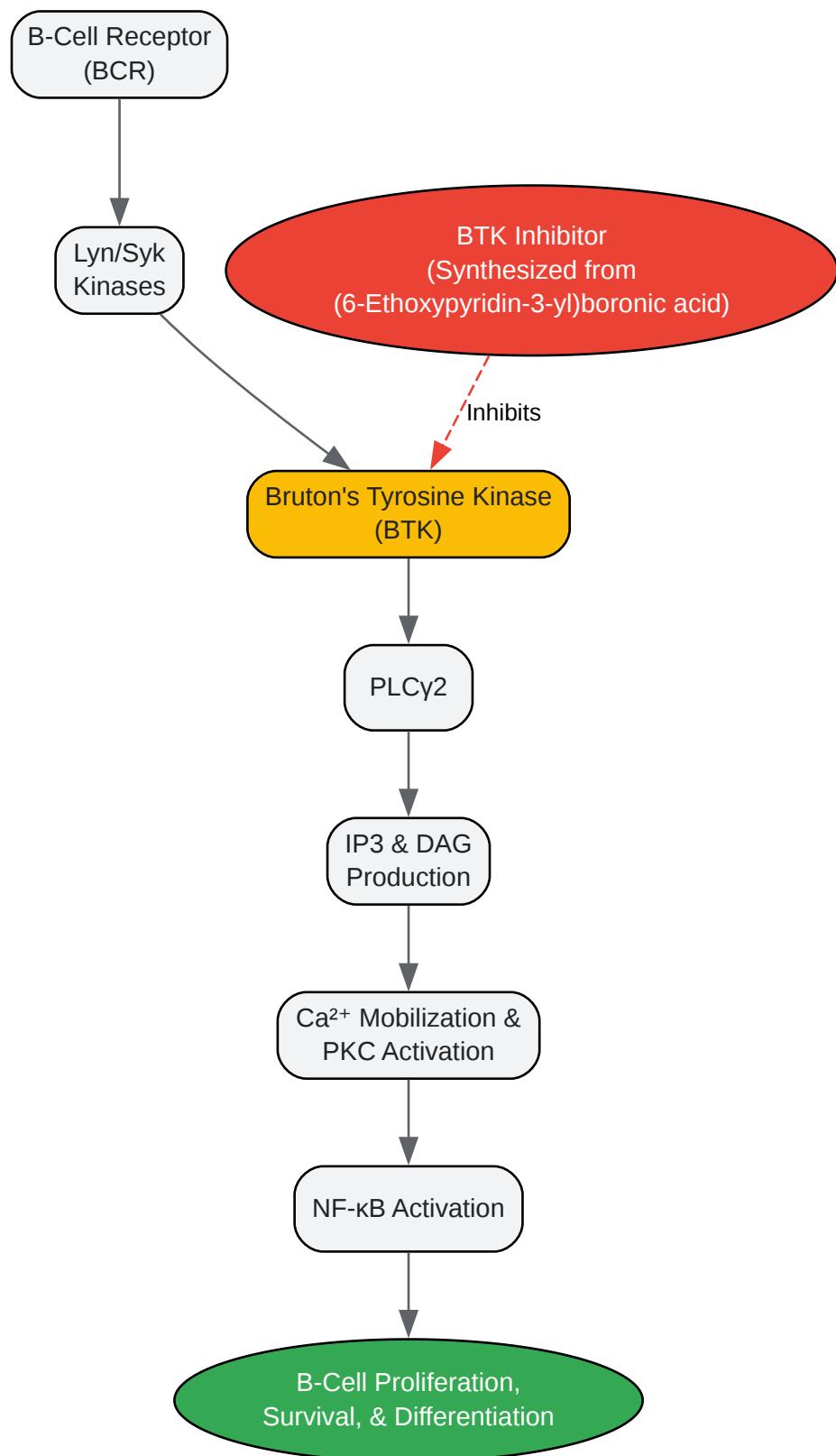


[Click to download full resolution via product page](#)

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Inhibition

(6-Ethoxypyridin-3-yl)boronic acid is a crucial intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in certain B-cell malignancies and autoimmune diseases.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-ETHOXYPYRIDIN-3-YL)BORONIC ACID, CasNo.612845-44-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 2. sunlake.lookchem.com [sunlake.lookchem.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (6-Ethoxypyridin-3-yl)boronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151893#6-ethoxypyridin-3-yl-boronic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com